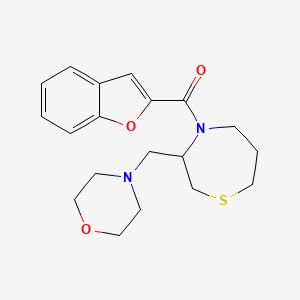

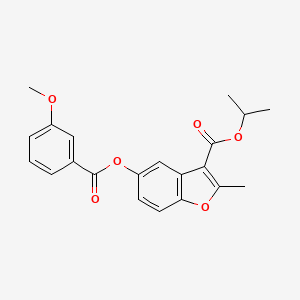

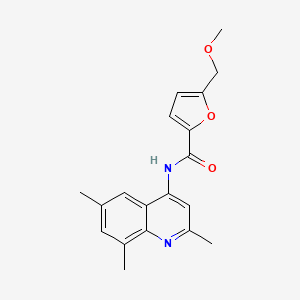

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available substrates. For example, Lei et al. (2017) established a rapid and green synthetic method for a similar compound, highlighting the importance of efficient synthesis routes for these types of chemicals (Lei et al., 2017).

Molecular Structure Analysis

X-ray crystallography is a pivotal tool in determining the molecular structure of chemical compounds. Mugnoli et al. (1980) detailed the crystal structure analysis of a compound involving morpholine, underscoring the utility of X-ray analysis in understanding the spatial arrangement of atoms within a molecule (Mugnoli et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine often exhibit unique reactivity due to their structural features. The reactivity can be influenced by the presence of functional groups such as the morpholine ring and the pteridin core. For instance, the reactivity of morpholine derivatives with secondary amines has been explored to yield structurally complex compounds (Amirnasr et al., 2001).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and crystal form, are crucial for understanding their behavior in different environments. Studies on similar compounds have provided insights into how structural differences can impact these properties. For example, the synthesis and crystal structure of morpholine complexes reveal how molecular arrangement affects physical properties (Singh et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, define the utility of chemical compounds. The study by Fathalla et al. (2002) on domino-reactions demonstrates the complexity and the potential of specific chemical transformations involving morpholine derivatives (Fathalla et al., 2002).

科学的研究の応用

Palladium-Catalyzed Aminations

Palladium-catalyzed aminations of aryl halides with morpholine demonstrate the utility of morpholine derivatives in facilitating nucleophilic substitution reactions, showcasing their role in creating complex organic frameworks (Shi et al., 2008).

Synthesis of Borondipyrromethene Analogs

The study of borondipyrromethene analogs in solution reveals the photophysical properties of compounds with morpholino groups, indicating their potential in designing fluorescent markers and probes for biological applications (Qin et al., 2005).

Antitumor/Anticancer Activity

A series of O-Mannich bases of dihydropyrimidinones, synthesized via Mannich condensation including morpholine, were evaluated for their in vitro and in vivo antitumor/anticancer activities, highlighting the significance of morpholine derivatives in medicinal chemistry and drug design (Venkateshwarlu et al., 2014).

Synthesis of Semicarbazones

The design and synthesis of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants illustrate the application of dimethylphenyl and semicarbazone frameworks in developing new pharmacological agents (Yogeeswari et al., 2005).

Synthesis of Isoxanthopterins

Acylation and 1,3-dipolar cycloaddition reactions involving dimethylamine and morpholine provide pathways to synthesize isoxanthopterins, compounds with potential biological activities (Steinlin & Vasella, 2009).

Photodynamic Therapy

A smart near-infrared photosensitizer with morpholine was synthesized for dual-modal imaging-guided synergistic photodynamic and photothermal therapy, demonstrating the role of morpholine derivatives in enhancing tumor treatment efficacy (Tang et al., 2019).

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12-3-4-14(13(2)11-12)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSJAIYJYOMVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)

![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)